Benzene, 1-butyl-4-methoxy-

Description

The exact mass of the compound Benzene, 1-butyl-4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1-butyl-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-butyl-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

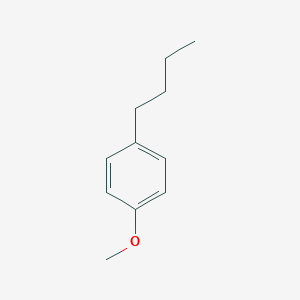

Structure

2D Structure

3D Structure

Properties

CAS No. |

18272-84-9 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-butyl-4-methoxybenzene |

InChI |

InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3 |

InChI Key |

PRBLRGZSVKMPDX-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC |

Other CAS No. |

18272-84-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzene, 1-butyl-4-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Benzene, 1-butyl-4-methoxy-, also known as 4-butylanisole. The information presented is intended for an audience with a strong background in organic chemistry. This document details two principal synthesis methodologies: the Friedel-Crafts acylation followed by a reduction reaction, and the Williamson ether synthesis. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

Benzene, 1-butyl-4-methoxy- is an organic compound with applications in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a subject of study in structure-activity relationship analyses. Its synthesis can be approached through several established organic chemistry reactions. This guide will focus on the two most common and practical laboratory-scale methods.

Synthesis Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway involves the initial acylation of anisole with butanoyl chloride to form 4'-methoxybutyrophenone, followed by the reduction of the ketone to yield the final product, 1-butyl-4-methoxybenzene.

Step 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this case, anisole is reacted with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.[3]

Experimental Protocol: Synthesis of 4'-Methoxybutyrophenone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled.

-

Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide in the reaction flask and cooled in an ice bath.

-

A solution of butanoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension.

-

Following the addition of the acyl chloride, a solution of anisole (1.0 equivalent) in the dry solvent is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.[1]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4'-methoxybutyrophenone, which can be further purified by vacuum distillation or column chromatography.

Step 2: Reduction of 4'-Methoxybutyrophenone

The carbonyl group of the intermediate ketone can be reduced to a methylene group using either the Wolff-Kishner or the Clemmensen reduction.

-

Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol, in the presence of a strong base such as potassium hydroxide.[4][5][6] The reaction is heated to a high temperature to facilitate the decomposition of the initially formed hydrazone and the evolution of nitrogen gas, yielding the alkane.[4][6]

-

Clemmensen Reduction: This reduction uses amalgamated zinc and concentrated hydrochloric acid. The heterogeneous reaction is typically carried out by refluxing the ketone with the zinc amalgam and acid.

Experimental Protocol: Wolff-Kishner Reduction of 4'-Methoxybutyrophenone

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagent Addition: 4'-Methoxybutyrophenone (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol are added to the flask. Potassium hydroxide pellets (4-5 equivalents) are then cautiously added.[5]

-

Reaction Progression: The mixture is heated to 130-140 °C for 1-2 hours to form the hydrazone. The temperature is then increased to 190-200 °C to allow for the decomposition of the hydrazone and the distillation of water. The reaction is refluxed at this temperature for an additional 3-4 hours.[5]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like ether or dichloromethane. The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or distillation to give 1-butyl-4-methoxybenzene.

Quantitative Data for Synthesis Route 1

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Acylation | Anisole, Butanoyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 2-3 | ~85-95 (estimated) |

| 2. Reduction | 4'-Methoxybutyrophenone | Hydrazine Hydrate, KOH | Diethylene Glycol | 130 to 200 | 4-6 | ~80-90 (estimated) |

Note: The yields are estimated based on typical efficiencies for these types of reactions, as specific literature values for this exact sequence were not found.

Visualization of Synthesis Route 1

Caption: Workflow for the synthesis of Benzene, 1-butyl-4-methoxy- via Friedel-Crafts acylation and Wolff-Kishner reduction.

Synthesis Route 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7] In the context of synthesizing 1-butyl-4-methoxybenzene, this can be achieved by reacting 4-butylphenol with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis of 1-butyl-4-methoxybenzene

-

Formation of the Alkoxide: 4-Butylphenol (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or acetone. A base, typically sodium hydroxide or potassium carbonate, is added to deprotonate the phenol and form the corresponding phenoxide.[7][8]

-

Reaction with Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), is added to the reaction mixture.[7][8]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.[8] The progress can be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove any inorganic salts and unreacted base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-butyl-4-methoxybenzene.

Quantitative Data for Synthesis Route 2

| Reactants | Reagents/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Butylphenol, Methyl Iodide | NaOH or K₂CO₃ | Ethanol or Acetone | Reflux | 4-20 | >90 (estimated) |

Note: The yield is estimated based on typical efficiencies for Williamson ether synthesis.[8]

Visualization of Synthesis Route 2

Caption: Workflow for the Williamson ether synthesis of Benzene, 1-butyl-4-methoxy-.

Spectroscopic Data

The identity and purity of the synthesized Benzene, 1-butyl-4-methoxy- and the intermediate 4'-methoxybutyrophenone can be confirmed by various spectroscopic methods.

Spectroscopic Data for Benzene, 1-butyl-4-methoxy-

| Technique | Key Data |

| ¹H NMR | δ (ppm): 7.10 (d, 2H), 6.83 (d, 2H), 3.79 (s, 3H), 2.56 (t, 2H), 1.62-1.52 (m, 2H), 1.41-1.31 (m, 2H), 0.93 (t, 3H) |

| ¹³C NMR | δ (ppm): 157.8, 134.5, 129.3, 113.7, 55.2, 34.5, 33.8, 22.3, 13.9 |

| IR (cm⁻¹) | ~2955, 2928, 2857 (C-H stretch), ~1612, 1512 (C=C aromatic), ~1245 (C-O stretch) |

| MS (m/z) | 164 (M+), 121, 107, 91, 77 |

Data sourced from spectral databases.

Spectroscopic Data for 4'-Methoxybutyrophenone

| Technique | Key Data |

| ¹H NMR | δ (ppm): 7.93 (d, 2H), 6.92 (d, 2H), 3.87 (s, 3H), 2.91 (t, 2H), 1.78-1.68 (m, 2H), 0.98 (t, 3H) |

| ¹³C NMR | δ (ppm): 199.2, 163.4, 130.3, 129.9, 113.7, 55.4, 40.2, 17.8, 13.8 |

| IR (cm⁻¹) | ~2960, 2873 (C-H stretch), ~1675 (C=O stretch), ~1600, 1576 (C=C aromatic), ~1255 (C-O stretch) |

| MS (m/z) | 178 (M+), 135, 107, 92, 77 |

Data sourced from spectral databases.[9]

Conclusion

This technical guide has detailed two robust and widely applicable methods for the synthesis of Benzene, 1-butyl-4-methoxy-. The choice between the Friedel-Crafts acylation/reduction pathway and the Williamson ether synthesis will depend on the availability of starting materials, desired scale, and the specific equipment and safety considerations of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers planning the synthesis of this and structurally related compounds. The visualizations offer a clear and concise representation of the chemical transformations involved.

References

- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. prepchem.com [prepchem.com]

- 9. 4'-Methoxybutyrophenone [webbook.nist.gov]

Thermodynamic Properties of 1-butyl-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-butyl-4-methoxybenzene (CAS No: 18272-84-9), a compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values from established computational methods with detailed descriptions of the standard experimental protocols used to determine such properties for structurally similar aromatic ethers. This approach offers a robust framework for understanding and utilizing the thermodynamic behavior of 1-butyl-4-methoxybenzene in research and process development.

Core Thermodynamic Data

The thermodynamic properties of 1-butyl-4-methoxybenzene are crucial for a range of applications, from predicting its behavior in chemical reactions to designing separation and purification processes. The following tables summarize key predicted thermodynamic data, primarily derived from the Joback group contribution method, which is a well-established estimation technique.[1]

Table 1: Key Thermodynamic Properties of 1-butyl-4-methoxybenzene[1]

| Property | Symbol | Value | Unit | Method |

| Molar Mass | M | 164.24 | g/mol | - |

| Normal Boiling Point | Tb | 505.16 | K | Joback |

| Normal Melting Point | Tf | 274.90 | K | Joback |

| Critical Temperature | Tc | 706.73 | K | Joback |

| Critical Pressure | Pc | 2563.69 | kPa | Joback |

| Critical Volume | Vc | 0.561 | m³/kmol | Joback |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°(g) | -177.53 | kJ/mol | Joback |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔfG°(g) | 39.52 | kJ/mol | Joback |

| Enthalpy of Vaporization (at Tb) | ΔvapH | 45.43 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔfusH | 19.09 | kJ/mol | Joback |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp)[1]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 505.16 | 326.06 | Joback |

| 538.75 | 341.32 | Joback |

| 572.35 | 355.85 | Joback |

| 605.94 | 369.68 | Joback |

| 639.54 | 382.80 | Joback |

| 673.13 | 395.24 | Joback |

| 706.73 | 407.02 | Joback |

Experimental Protocols for Thermodynamic Characterization

While the data presented above are computational estimates, their experimental determination would follow well-established protocols. The following sections detail the standard methodologies for measuring the key thermodynamic properties of organic compounds like 1-butyl-4-methoxybenzene.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.

-

Sample Preparation: A precisely weighed sample of 1-butyl-4-methoxybenzene is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

Combustion: The bomb is sealed, filled with high-pressure oxygen (typically ~30 atm), and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.

-

Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The energy of combustion at constant volume (ΔcU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then corrected to obtain the enthalpy of combustion at constant pressure (ΔcH).

-

Hess's Law: The standard enthalpy of formation of the compound is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Phase Transition Properties (Enthalpy of Fusion, Melting Point)

Differential Scanning Calorimetry (DSC) is the primary technique for studying phase transitions.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

Caption: Workflow for measuring phase transition properties using DSC.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of 1-butyl-4-methoxybenzene is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 10 K/min).

-

Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: A phase transition, such as melting, appears as a peak in the DSC thermogram (a plot of heat flow versus temperature).

-

Melting Point (Tm): Determined from the onset or peak temperature of the endothermic melting peak.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

-

Vapor Pressure and Enthalpy of Vaporization (ΔvapH)

For compounds with low to moderate volatility like 1-butyl-4-methoxybenzene, static methods or transpiration methods are suitable for determining vapor pressure as a function of temperature.

Experimental Workflow: Transpiration Method

Caption: Workflow for measuring vapor pressure via the transpiration method.

Methodology:

-

Setup: A stream of an inert gas (e.g., nitrogen or argon) is passed at a precisely controlled, slow flow rate through the liquid sample of 1-butyl-4-methoxybenzene, which is maintained at a constant temperature in a thermostat.

-

Saturation: The gas stream becomes saturated with the vapor of the compound.

-

Condensation: The gas-vapor mixture is then passed through a cold trap where the vapor condenses.

-

Quantification: The amount of condensed vapor is determined gravimetrically or by chromatographic analysis.

-

Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated from the mass of the transported substance and the total volume of the inert gas that passed through.

-

Enthalpy of Vaporization: The procedure is repeated at several temperatures. The enthalpy of vaporization (ΔvapH) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity (Cp)

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids.

Methodology:

-

Apparatus: A known mass of the liquid sample is placed in a sealed calorimetric vessel. This vessel is equipped with a precision thermometer and a heater. The vessel is housed within an adiabatic shield, which is a surrounding jacket whose temperature is continuously and automatically adjusted to match the temperature of the sample vessel.

-

Measurement: A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample.

-

Adiabatic Condition: By maintaining the shield at the same temperature as the sample, heat exchange between the calorimeter and its surroundings is minimized.

-

Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the vessel itself (which is determined in separate calibration experiments). Measurements are repeated over the desired temperature range to determine the temperature dependence of the heat capacity.

Conclusion

References

Navigating the Toxicological Landscape of 4-Butylanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety information for 4-butylanisole. It is intended for informational purposes for a scientific audience. Crucially, publicly available, in-depth toxicological data for 4-butylanisole (both n-butyl and tert-butyl isomers) is limited. The toxicological properties of 4-tert-butylanisole, in particular, have not been fully investigated.[1] Therefore, this guide also draws upon data from the parent compound, anisole, and outlines standard toxicological testing methodologies to provide a framework for safety assessment.

Introduction to 4-Butylanisole

4-Butylanisole (C₁₁H₁₆O) is an aromatic ether. Depending on the structure of the butyl group, it can exist as different isomers, most commonly 4-n-butylanisole and 4-tert-butylanisole. These compounds are used in various industrial applications, including as intermediates in chemical synthesis.[2] Given their potential for human exposure, a thorough understanding of their toxicological profile is essential. This guide summarizes the current state of knowledge and provides a roadmap for future safety evaluations.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to assessing its toxicological potential, as these properties influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | 4-tert-Butylanisole | Reference |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.25 g/mol | [3] |

| Appearance | Clear liquid | [3] |

| Specific Gravity | 0.938 | [3] |

| Flash Point | 94 °C / 201.2 °F | [3] |

Toxicological Data

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.[4]

| Substance | Test Animal | Route | LD50 | Reference |

| Anisole | Rat | Oral | 3700 mg/kg | [5][6][7] |

| Anisole | Mouse | Oral | 2800 mg/kg | [6][7][8] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A higher LD50 value generally indicates lower acute toxicity.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA. The Bacterial Reverse Mutation Assay (Ames test) is a widely used initial screen for mutagenic potential.[9][10]

There is no specific genotoxicity data available for 4-butylanisole. For the parent compound, anisole, one study indicated it may be mutagenic in human lymphocytes at a concentration of 25 μmol/L, causing DNA inhibition.[6][8]

Carcinogenicity, Reproductive, and Developmental Toxicity

There is no available data on the carcinogenic, reproductive, or developmental toxicity of 4-butylanisole.

Metabolism

The metabolism of a compound determines its biological activity and potential for toxicity. Aromatic ethers like 4-butylanisole are expected to undergo metabolic transformations in the liver.[11] The metabolic pathways for anisole and its homologues have been studied and can provide insights into the likely metabolism of 4-butylanisole.[11]

The primary metabolic pathways for anisole derivatives involve:[11]

-

O-Dealkylation: Removal of the alkyl group from the ether linkage.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring, typically at the ortho or para position.[11]

These metabolic steps generally increase the water solubility of the compound, facilitating its excretion from the body.[12]

Experimental Protocols

To address the lack of specific data for 4-butylanisole, this section details the standard experimental protocols that would be employed to assess its toxicity. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[13] It is a stepwise procedure using a small number of animals.[4]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Stepwise Procedure: The test proceeds in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose for the next step is increased.

-

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[9][10][14][15]

Methodology:

-

Bacterial Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).[14]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[14]

-

Exposure: The bacteria are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[14]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][16][17]

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[16]

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix).[16]

-

Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a defined period.

-

Metaphase Arrest: After exposure, cells are treated with a substance that arrests them in the metaphase stage of cell division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

Data Analysis: The frequency of aberrant cells is determined and compared to concurrent negative and positive controls.

Structure-Activity Relationships (SAR)

In the absence of specific data, SAR can be used to predict the potential toxicity of 4-butylanisole. As an alkylated benzene and an aromatic ether, its toxicological profile is likely influenced by both the benzene ring and the ether linkage.[18][19] The toxicity of alkylbenzenes is generally considered to be relatively low.[18] The methoxy group in anisole is an ortho/para directing group, which makes the aromatic ring more electron-rich and susceptible to electrophilic substitution.[5] This could influence its metabolic activation and potential for toxicity.

Conclusion and Future Directions

The currently available data is insufficient to perform a comprehensive toxicological risk assessment for 4-butylanisole. While information on the parent compound, anisole, provides some initial insights, further studies are imperative. To adequately characterize the safety profile of 4-butylanisole, the following studies are recommended:

-

Acute toxicity studies (oral, dermal, and inhalation routes) to determine LD50/LC50 values.

-

A battery of genotoxicity tests , including the Ames test, an in vitro chromosomal aberration test, and an in vivo micronucleus assay.

-

Repeated-dose toxicity studies (sub-acute or sub-chronic) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and developmental toxicity studies if warranted by the results of other tests and expected human exposure.

-

Toxicokinetic studies to understand the ADME of 4-butylanisole.

Generating this data is crucial for ensuring the safe handling and use of 4-butylanisole in all its applications and for protecting human health.

References

- 1. fishersci.com [fishersci.com]

- 2. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Anisole - Wikipedia [en.wikipedia.org]

- 6. Anisole | 100-66-3 [chemicalbook.com]

- 7. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 8. How to use anisole correctly_Chemicalbook [chemicalbook.com]

- 9. nib.si [nib.si]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. femaflavor.org [femaflavor.org]

- 13. researchgate.net [researchgate.net]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. enamine.net [enamine.net]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

Unveiling the Natural Origins of Benzene, 1-butyl-4-methoxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of the aromatic compound Benzene, 1-butyl-4-methoxy-. The document summarizes current scientific findings, presents quantitative data, details experimental methodologies for its detection, and visualizes the analytical workflow. This information is intended to support research and development efforts in fields such as natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence

Benzene, 1-butyl-4-methoxy-, a volatile organic compound (VOC), has been identified in at least two distinct natural sources: the fungus Trichoderma sp. “atroviride B” and the plant Garcinia imberti.

-

Trichoderma sp. “atroviride B” : This species of fungus is known to produce a variety of volatile organic compounds. Studies have identified Benzene, 1-butyl-4-methoxy- as one of the constituents of the volatilome of certain isolates of T. sp. “atroviride B”.

-

Garcinia imberti : A plant species from which a methanol extract of its leaves was found to contain Benzene, 1-butyl-4-methoxy-. This compound was identified as a phytoconstituent with potential biological activities.

Quantitative Data

The following table summarizes the available quantitative data for the natural occurrence of Benzene, 1-butyl-4-methoxy-.

| Natural Source | Part/Matrix | Analytical Method | Relative Abundance/Concentration | Reference |

| Trichoderma sp. “atroviride B” | Headspace VOCs | HS-SPME-GC-MS | 0.1 - 1.5% (of total VOCs) | (van Zijll de Jong et al., 2023) |

| Garcinia imberti | Methanol Extract | GC-MS | Not Quantified | (Manikandan & Ramasubbu, 2023) |

Note: While the presence of Benzene, 1-butyl-4-methoxy- in the methanol extract of Garcinia imberti has been confirmed, the relative concentration or percentage within the extract was not reported in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of Benzene, 1-butyl-4-methoxy- from natural sources.

1. Analysis of Volatile Organic Compounds from Trichoderma sp. “atroviride B”

This protocol details the headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of VOCs from fungal cultures.

-

Sample Preparation:

-

A 5 mm diameter mycelial plug of Trichoderma sp. “atroviride B” is inoculated onto Potato Dextrose Agar (PDA) in a 20 mL headspace vial.

-

The vial is sealed with a screw cap containing a gas-tight silicone/Teflon septum.

-

The culture is incubated at 25°C for 5 days in the dark.

-

Control vials containing only PDA are prepared and incubated under the same conditions.

-

-

HS-SPME Procedure:

-

After the incubation period, the headspace vial is placed in a heated autosampler at 40°C for 10 minutes to allow for equilibration of the volatiles in the headspace.

-

A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is then desorbed in the injection port of a gas chromatograph for 5 minutes at 250°C in splitless mode.

-

The gas chromatograph is equipped with a DB-5ms capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

The oven temperature program is initiated at 40°C for 2 minutes, then ramped to 250°C at a rate of 5°C/min, and held at 250°C for 5 minutes.

-

Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Compound identification is achieved by comparing the mass spectra with the NIST library and by comparing their retention indices with literature values.

-

2. Analysis of Methanol Extract from Garcinia imberti

This protocol describes the preparation of a methanol extract from plant material and its subsequent analysis by GC-MS.

-

Extraction Procedure:

-

Dried and powdered leaves of Garcinia imberti (50 g) are subjected to Soxhlet extraction with 200 mL of methanol for 6 hours.

-

The methanol extract is then concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is dried to a constant weight.

-

-

GC-MS Analysis:

-

A small amount of the dried methanol extract is redissolved in methanol.

-

1 µL of the solution is injected into the GC-MS system.

-

The gas chromatograph is equipped with a non-polar capillary column (e.g., HP-5ms).

-

The oven temperature is programmed to start at a low temperature (e.g., 70°C) and gradually increase to a high temperature (e.g., 280°C) to separate the components of the extract.

-

The carrier gas is helium at a constant flow.

-

The mass spectrometer is operated in EI mode, and mass spectra are recorded over a specific m/z range.

-

The identification of compounds is performed by comparing the obtained mass spectra with those in the NIST mass spectral library.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the identification of Benzene, 1-butyl-4-methoxy- from natural sources using GC-MS based techniques.

Biosynthetic Pathway

The precise biosynthetic pathway for Benzene, 1-butyl-4-methoxy- in either fungi or plants has not been fully elucidated in the reviewed literature. Aromatic compounds in nature are often synthesized through the shikimate or the polyketide pathways. The methoxy group suggests the involvement of a methyltransferase enzyme, and the butyl side chain could be derived from fatty acid biosynthesis or amino acid metabolism. Further research, including isotopic labeling studies and identification of the responsible biosynthetic gene clusters, is required to delineate the exact enzymatic steps leading to the formation of this compound.

The diagram below illustrates a hypothetical high-level relationship between major biosynthetic pathways and the potential formation of 4-alkylanisole structures.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Butyl Group in 4-Butylanisole

This technical guide provides a comprehensive overview of the chemical reactivity of 4-butylanisole, focusing specifically on the reactions involving the butyl substituent. The reactivity of this compound is dictated by two primary sites: the benzylic position of the alkyl chain and the activated aromatic ring. The specific isomer of the butyl group—n-butyl, sec-butyl, isobutyl, or tert-butyl—critically influences the available reaction pathways, particularly at the benzylic position. This document details key transformations, including oxidation, halogenation, and electrophilic aromatic substitutions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reactivity at the Benzylic Position

The carbon atom of the butyl group directly attached to the anisole ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical or cation is stabilized by resonance with the aromatic ring.[1] This inherent reactivity is exploited in various synthetic transformations. A critical distinction exists between butyl isomers that possess benzylic hydrogens (n-butyl, sec-butyl, isobutyl) and the tert-butyl isomer, which does not.

Benzylic Oxidation

Alkyl side-chains on an aromatic ring can be oxidized to a carboxylic acid group, provided the benzylic carbon has at least one attached hydrogen.[1][2] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically used for this transformation.[3][4] Regardless of the length of the alkyl chain, the reaction cleaves the chain and yields a benzoic acid derivative.[1] Consequently, 4-n-butylanisole, 4-sec-butylanisole, and 4-isobutylanisole are all susceptible to oxidation to form 4-methoxybenzoic acid. In contrast, 4-tert-butylanisole is resistant to these oxidation conditions because it lacks a benzylic hydrogen.[1][2]

Table 1: Benzylic Oxidation of Alkylarenes

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylanisole | Ce(IV) in H₂SO₄ | 50°C | Anisaldehyde | 80% | [5] |

| 4-Phenylbutanoic Acid | Mn catalyst, H₂O₂ | Room Temp | 4-Oxo-4-phenylbutanoic acid | >95% | [6] |

| n-Propylbenzene | KMnO₄, H₂O, H⁺ | Heat | Benzoic Acid | High | [1][4] |

| tert-Butylbenzene | KMnO₄, H₂O, H⁺ | Heat | No Reaction | 0% |[1][2] |

-

Setup: In a round-bottom flask equipped with a reflux condenser, add 4-n-butylanisole (1 equivalent).

-

Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, 4 equivalents) in a mixture of water and a small amount of dilute sulfuric acid (H₂SO₄).[4]

-

Reaction: Slowly add the KMnO₄ solution to the flask. Heat the mixture to reflux. The purple color of the permanganate will disappear as the reaction proceeds. Continue heating until the purple color persists.

-

Workup: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to dissolve the manganese dioxide (MnO₂) byproduct and precipitate the carboxylic acid.

-

Isolation: Filter the white precipitate of 4-methoxybenzoic acid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) for purification.

Diagram: Key Reactive Sites of Butylanisole Isomers

References

An In-depth Technical Guide to the Industrial Applications of Butylated Methoxybenzenes

A focus on 4-tert-butylanisole, a commercially significant isomer of Benzene, 1-butyl-4-methoxy-

This technical guide explores the potential industrial applications of butylated methoxybenzene derivatives, with a specific focus on 4-tert-butylanisole. While information regarding the specific industrial uses of Benzene, 1-butyl-4-methoxy- is limited in publicly available literature, its structural isomer, 4-tert-butylanisole, is a compound with significant commercial relevance. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the applications, synthesis, and key properties of this important chemical intermediate.

Introduction to Butylated Methoxybenzenes

Butylated methoxybenzenes are a class of organic compounds characterized by a benzene ring substituted with both a butyl group and a methoxy group. The specific isomer, Benzene, 1-butyl-4-methoxy-, has the CAS number 18272-84-9. However, its isomer, 4-tert-butylanisole (CAS No: 5396-38-3), is more widely documented in terms of industrial use.[1] This guide will primarily focus on 4-tert-butylanisole as a representative compound of this class with established industrial significance.

Key Industrial Applications of 4-tert-butylanisole

4-tert-butylanisole is a versatile molecule with applications spanning several industries, primarily due to its unique combination of aromatic and ether functionalities.

2.1. Flavor and Fragrance Industry:

With its distinct aromatic properties, 4-tert-butylanisole is utilized as a fragrance ingredient in a variety of consumer products.[2] It possesses a pleasant, sweet, and floral odor, making it a valuable component in the formulation of perfumes, cosmetics, and personal care products.[2]

2.2. Chemical Synthesis Intermediate:

A significant application of 4-tert-butylanisole is its role as a reactant in organic synthesis. It is notably used in the nucleophilic substitution of para-substituted phenol ethers.[1][3] This reactivity, often in the presence of a hypervalent iodine compound, is crucial for the synthesis of more complex organic molecules.[1][3]

2.3. Pharmaceutical Industry:

In the pharmaceutical sector, 4-tert-butylanisole serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its structural motif can be found in a range of therapeutic agents, and its reactivity allows for its incorporation into larger, more complex drug molecules.

2.4. Solvent Applications:

Due to its chemical properties, 4-tert-butylanisole also finds use as a solvent in various industrial processes.[2] These applications include its use in the formulation of paints, coatings, adhesives, and cleaning agents.[2]

Quantitative Data Presentation

The following table summarizes the key physical and chemical properties of 4-tert-butylanisole.

| Property | Value | Reference |

| Molecular Formula | C11H16O | |

| Molecular Weight | 164.24 g/mol | |

| CAS Number | 5396-38-3 | |

| Appearance | Clear colorless to slightly yellow liquid | [3][4] |

| Density | 0.938 g/mL at 25 °C | |

| Melting Point | 18 °C | [3][4] |

| Boiling Point | 80 °C at 1.5 mmHg; 220.3 °C at 760 mmHg | [3] |

| Flash Point | 201 °F (94 °C) | [4] |

| Refractive Index | n20/D 1.503 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

4.1. Synthesis of 4-tert-butylanisole

A common laboratory-scale synthesis of 4-tert-butylanisole involves the Williamson ether synthesis, starting from 4-tert-butylphenol.

Materials:

-

4-tert-butylphenol (15.0 g)

-

Acetone (100 ml)

-

Methyl iodide (37.5 ml)

-

Potassium carbonate (83.0 g)

-

Diethyl ether

Procedure:

-

Dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone in a round-bottom flask.

-

Add 37.5 ml of methyl iodide and 83.0 g of potassium carbonate to the solution.

-

Heat the reaction mixture at reflux for 20 hours.

-

After cooling, filter the reaction mixture to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by vacuum distillation to yield the final product, 4-tert-butylanisole (15.5 g).[5]

Mandatory Visualizations

Caption: Synthesis of 4-tert-butylanisole via Williamson Ether Synthesis.

Caption: Role of 4-tert-butylanisole in Nucleophilic Substitution.

References

- 1. 4-TERT-BUTYLANISOLE | 5396-38-3 [chemicalbook.com]

- 2. 5396-38-3 4-Tert-Butylanisole Chemical Manufacturer, 5396-38-3 4-Tert-Butylanisole Chemical Supplier at Best Price [zhiwechemtech.com]

- 3. 4-tert-Butylanisole|lookchem [lookchem.com]

- 4. 4-TERT-BUTYLANISOLE|5396-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 1-butyl-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 1-butyl-4-methoxybenzene, a key intermediate in various chemical syntheses. The document details established methodologies, including Friedel-Crafts reactions and modern cross-coupling techniques, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in laboratory-scale and industrial production.

Friedel-Crafts Acylation followed by Reduction

A robust and widely employed method for the synthesis of 1-butyl-4-methoxybenzene involves a two-step process: the Friedel-Crafts acylation of anisole with butanoyl chloride to form 4-methoxybutyrophenone, followed by the reduction of the ketone to the desired alkylbenzene. Two common reduction methods, the Clemmensen and Wolff-Kishner reductions, are detailed below.

Data Presentation

| Reaction Step | Reagents | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acylation | Anisole, Butanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 1 - 2 | ~85-95 (estimated for butanoyl chloride) | [1][2] |

| Clemmensen Reduction | 4-methoxybutyrophenone | Zn(Hg), HCl | Toluene/Water | Reflux | 4 - 6 | ~70-80 | |

| Wolff-Kishner Reduction | 4-methoxybutyrophenone, Hydrazine hydrate | KOH or NaOH | Diethylene glycol | 190 - 200 | 3 - 5 | ~80-95 | [3] |

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anisole

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

-

Reagent Preparation: In a fume hood, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

-

Acylation: Cool the suspension to 0°C using an ice bath. Add a solution of butanoyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Anisole Addition: Following the addition of the acyl chloride, add a solution of anisole (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes at 0°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 4-methoxybutyrophenone can be purified by vacuum distillation or column chromatography.

Step 2A: Clemmensen Reduction of 4-methoxybutyrophenone

-

Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reduction: To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene. Add the 4-methoxybutyrophenone to this mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain a vigorous reaction.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the resulting 1-butyl-4-methoxybenzene by vacuum distillation.

Step 2B: Wolff-Kishner Reduction of 4-methoxybutyrophenone

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 4-methoxybutyrophenone in diethylene glycol. Add hydrazine hydrate (excess, e.g., 3-5 eq.) and potassium hydroxide pellets (excess, e.g., 3-5 eq.).

-

Reaction: Heat the mixture to reflux for 1-2 hours to form the hydrazone. Then, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 190-200°C.

-

Decomposition: Maintain the reaction mixture at this temperature for an additional 2-3 hours, during which nitrogen gas will evolve.

-

Work-up: Cool the reaction mixture and dilute it with water. Extract the product with diethyl ether or another suitable organic solvent. Wash the combined organic extracts with dilute hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent and purify 1-butyl-4-methoxybenzene by vacuum distillation.

Workflow Diagram

Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent reduction.

Friedel-Crafts Alkylation

Direct alkylation of anisole with a butylating agent such as 1-bromobutane or 1-butanol is another potential route. However, this method is often complicated by issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of isomers. The use of milder Lewis acid catalysts can sometimes mitigate these side reactions.

Data Presentation

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes | Reference |

| Anisole, 1-Bromobutane | AlCl₃ (or milder Lewis acids like FeCl₃, ZnCl₂) | Nitrobenzene or CS₂ | 0 - RT | 2 - 4 | Variable | Prone to rearrangement and polysubstitution | [4][5] |

| Anisole, 1-Butanol | H₂SO₄ or other strong acids | Excess Anisole | 80 - 100 | 4 - 8 | Moderate | Risk of ether formation and rearrangement | [6] |

Experimental Protocol (General)

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place the Lewis acid catalyst (e.g., anhydrous FeCl₃) and the solvent (e.g., nitrobenzene).

-

Reagent Addition: Cool the mixture to 0°C. Add a solution of 1-bromobutane in the solvent dropwise. Subsequently, add anisole dropwise, maintaining the low temperature.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction by slowly adding ice-water. Separate the organic layer, wash it with dilute acid, water, and brine, and then dry it over an anhydrous salt.

-

Purification: Remove the solvent and purify the product mixture by fractional distillation to separate the desired para-isomer from other isomers and byproducts.

Reaction Diagram

Caption: General scheme for Friedel-Crafts alkylation of anisole.

Cross-Coupling Reactions

Modern palladium- and nickel-catalyzed cross-coupling reactions offer highly selective methods for the synthesis of 1-butyl-4-methoxybenzene. These methods typically involve the coupling of an organometallic reagent containing the butyl group with a 4-methoxyphenyl halide or vice versa.

Data Presentation

| Coupling Reaction | Aryl Partner | Butyl Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Kumada | 4-Methoxyphenylmagnesium bromide | 1-Bromobutane | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ | - | - | THF/Ether | Reflux | 6 - 12 | High | [7] |

| Suzuki | 4-Methoxyphenylboronic acid | 1-Bromobutane | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 80 - 100 | 12 - 24 | High | [8][9][10] |

| Negishi | 4-Bromoanisole | n-Butylzinc chloride | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other phosphines | - | THF or Dioxane | RT - 80 | 12 - 24 | High | [11][12][13] |

Experimental Protocols

Kumada Coupling

-

Grignard Reagent: Prepare or obtain a solution of 4-methoxyphenylmagnesium bromide in THF.

-

Coupling Reaction: In an inert atmosphere (e.g., under argon), add the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) to the Grignard solution. Then, add 1-bromobutane dropwise.

-

Reaction: Heat the mixture to reflux for 6-12 hours.

-

Work-up: Cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over magnesium sulfate.

-

Purification: Purify by column chromatography or distillation.

Suzuki Coupling

-

Reaction Mixture: In a flask, combine 4-methoxyphenylboronic acid, 1-bromobutane, the palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: Add a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction: Degas the mixture and then heat it under an inert atmosphere at 80-100°C for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine and dry.

-

Purification: Purify the product by column chromatography.

Negishi Coupling

-

Organozinc Reagent: Prepare n-butylzinc chloride by reacting n-butyllithium with zinc chloride in THF at low temperature.

-

Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 4-bromoanisole, the palladium catalyst, and the phosphine ligand in THF. Add the freshly prepared n-butylzinc chloride solution.

-

Reaction: Stir the mixture at room temperature or heat to 60-80°C for 12-24 hours.

-

Work-up: Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent. Wash and dry the organic phase.

-

Purification: Purify the final product by column chromatography.

Catalytic Cycle Diagram (Suzuki Coupling Example)

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

This guide provides a foundational understanding of the key synthetic strategies for producing 1-butyl-4-methoxybenzene. The choice of method will depend on factors such as substrate availability, required purity, scalability, and economic considerations. For process development and optimization, further investigation into specific reaction parameters and catalyst systems is recommended.

References

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. alchetron.com [alchetron.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Benzene, 1-butyl-4-methoxy- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Benzene, 1-butyl-4-methoxy-, also known as 4-butylanisole, as a versatile starting material in organic synthesis. It covers key synthetic transformations, applications in drug discovery and liquid crystal synthesis, and provides detailed experimental procedures.

Introduction

Benzene, 1-butyl-4-methoxy- is an aromatic ether that serves as a valuable building block in organic synthesis. Its electron-rich aromatic ring, activated by the methoxy group, readily undergoes electrophilic aromatic substitution reactions, while the butyl group provides steric bulk and lipophilicity. The methoxy group can also be a site for demethylation to reveal a phenol, opening up further synthetic possibilities. These characteristics make it a suitable precursor for a range of functionalized molecules with applications in pharmaceuticals and materials science.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Benzene, 1-butyl-4-methoxy- is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| CAS Number | 18272-84-9 | |

| Appearance | Colorless liquid | |

| Boiling Point | 234-235 °C | |

| Density | 0.938 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.503 | [1] |

Key Synthetic Transformations and Protocols

Benzene, 1-butyl-4-methoxy- can be functionalized through several key reactions. The following sections provide detailed protocols for some of the most common and useful transformations.

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophilic substitution primarily to the ortho and para positions. As the para position is blocked by the butyl group, substitutions occur at the ortho position (C2 and C6).

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various intermediates.

Reaction Workflow:

Figure 1: Workflow for the Friedel-Crafts acylation of Benzene, 1-butyl-4-methoxy-.

Experimental Protocol:

-

To a stirred solution of Benzene, 1-butyl-4-methoxy- (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-acetyl-4-butylanisole.

Quantitative Data (Representative):

| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Yield (%) |

| Acetyl Chloride | 1.1 | AlCl₃ (1.2 eq) | DCM | 5 | ~75-85 |

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings.[2][3][4][5][6]

Reaction Workflow:

Figure 2: Workflow for the Vilsmeier-Haack formylation of Benzene, 1-butyl-4-methoxy-.

Experimental Protocol:

-

In a three-necked flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add Benzene, 1-butyl-4-methoxy- (1.0 eq) to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 2-formyl-4-butylanisole.

Quantitative Data (Representative):

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| POCl₃/DMF | 1.2 / 3.0 | - | 60-70 | 3 | ~80-90 |

Nitration introduces a nitro group, which can be subsequently reduced to an amine, a key functional group in many pharmaceutical compounds.

Experimental Protocol:

-

Dissolve Benzene, 1-butyl-4-methoxy- (1.0 eq) in glacial acetic acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 2-nitro-4-butylanisole.

Quantitative Data (Representative):

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| HNO₃/H₂SO₄ | 1.1 / cat. | Acetic Acid | 0-5 | 2 | ~85-95 |

Demethylation

The methoxy group can be cleaved to yield the corresponding phenol, which can then be used in a variety of other reactions.

Experimental Protocol:

-

To a solution of Benzene, 1-butyl-4-methoxy- (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add boron tribromide (BBr₃) (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford 4-butylphenol.

Quantitative Data (Representative):

| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| BBr₃ | 1.2 | DCM | -78 to RT | 16 | >90 |

Applications in Drug Development

Derivatives of Benzene, 1-butyl-4-methoxy- have shown promise as anti-inflammatory agents, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] The synthesis of 4-butyl-2-aminophenol, a key intermediate, is outlined below.

Synthetic Pathway to a Potential COX-2 Inhibitor Precursor:

Figure 3: Synthetic pathway from Benzene, 1-butyl-4-methoxy- to 4-butyl-2-aminophenol.

The resulting 4-butyl-2-aminophenol can be further elaborated into various heterocyclic structures known to exhibit COX-2 inhibitory activity.

Signaling Pathway: COX-2 in Inflammation

COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Figure 4: Simplified signaling pathway of COX-2 in inflammation and the target for inhibitors.

Applications in Materials Science: Liquid Crystals

The rigid core of the 4-butylphenyl group makes Benzene, 1-butyl-4-methoxy- a suitable precursor for the synthesis of liquid crystals. By introducing a second aromatic ring and a polar terminal group, calamitic (rod-shaped) liquid crystals can be prepared.

Synthetic Strategy for a Biphenyl-based Liquid Crystal:

Figure 5: Synthetic route to a biphenyl-based liquid crystal precursor.

The resulting 4-butyl-4'-cyanobiphenyl is a core structure found in many nematic liquid crystals used in display technologies.[10]

Conclusion

Benzene, 1-butyl-4-methoxy- is a readily functionalizable starting material with significant potential in both pharmaceutical and materials science research. The protocols and application notes provided herein offer a foundation for its use in the synthesis of novel anti-inflammatory agents and liquid crystalline materials. The versatility of its chemical transformations allows for the generation of a diverse library of compounds for further investigation.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Butylanisole as a Fragrance Component in Cosmetics

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive evaluation of 4-butylanisole for use as a fragrance ingredient in cosmetic formulations, focusing on safety assessment, particularly skin sensitization potential.

Introduction

4-Butylanisole (also known as 4-tert-butylanisole or p-tert-butylanisole) is an aromatic compound utilized in the fragrance industry for its distinct scent profile.[1][2] As with all cosmetic ingredients, a thorough safety and toxicological assessment is imperative to ensure consumer safety. A critical endpoint for fragrance ingredients is their potential to cause skin sensitization, leading to allergic contact dermatitis.[3][4]

These application notes provide a summary of the known properties of 4-butylanisole and detail the standardized in chemico and in vitro protocols required to evaluate its skin sensitization potential and cytotoxicity. The methodologies are based on internationally recognized OECD guidelines, which are fundamental for regulatory submissions and robust safety assessments in the absence of animal testing.[5][6]

Physicochemical Properties of 4-Butylanisole

A summary of the key physicochemical properties of 4-butylanisole is presented in Table 1. This information is crucial for designing and interpreting toxicological assays.

| Property | Value | Reference |

| CAS Number | 5396-38-3 | [7][8] |

| Molecular Formula | C₁₁H₁₆O | [9] |

| Molecular Weight | 164.24 g/mol | [7][9] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Density | 0.938 g/mL at 25 °C | [7][8] |

| Boiling Point | 80 °C at 1.5 mm Hg | [10] |

| Melting Point | 18 °C | [10] |

| Refractive Index | n20/D 1.503 | [7][8] |

Safety and Toxicological Profile

Skin Sensitization Hazard

Safety Data Sheets (SDS) for products containing 4-tert-butylanisole classify it as a Skin Sensitizer (Category 1) with the hazard statement H317: "May cause an allergic skin reaction".[5] This classification indicates that the substance is recognized as having the potential to elicit skin sensitization in humans. However, publicly available quantitative data from validated non-animal test methods to further characterize this potential are limited.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data for 4-butylanisole from the standard in chemico and in vitro assays for skin sensitization and cytotoxicity. The following tables are provided as templates for researchers to populate upon experimental investigation.

Table 2: In Chemico & In Vitro Skin Sensitization Data for 4-Butylanisole (Template)

| Assay | Endpoint | Result | Classification | Reference |

| DPRA | Mean Cys/Lys % Depletion | Data not available | Data not available | |

| KeratinoSens™ | EC1.5 (µM) | Data not available | Data not available | |

| Imax | Data not available | Data not available | ||

| h-CLAT | EC150 (CD86) (µg/mL) | Data not available | Data not available | |

| EC200 (CD54) (µg/mL) | Data not available | Data not available | ||

| CV75 (µg/mL) | Data not available | Data not available |

Table 3: In Vitro Cytotoxicity Data for 4-Butylanisole (Template)

| Cell Line | Assay | Endpoint | Result | Reference |

| HaCaT (Keratinocytes) | MTT | IC50 (µM) | Data not available | |

| THP-1 (Monocytes) | Propidium Iodide | CV75 (µg/mL) | Data not available |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the skin sensitization potential and cytotoxicity of 4-butylanisole. These protocols are aligned with OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay evaluates the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.[11]

Objective: To determine the peptide depletion potential of 4-butylanisole.

Materials:

-

4-Butylanisole

-

Acetonitrile (ACN)

-

Cysteine-containing peptide (Ac-RFAACAA-COOH)

-

Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Phosphate buffer (pH 7.5)

-

Ammonium acetate buffer (pH 10.2)

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a 100 mM solution of 4-butylanisole in acetonitrile.

-

Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.

-

Prepare a 0.667 mM solution of the lysine peptide in ammonium acetate buffer.

-

-

Incubation:

-

For the cysteine peptide, mix the peptide solution, acetonitrile, and 4-butylanisole solution to achieve a final peptide concentration of 0.5 mM and a 4-butylanisole-to-peptide molar ratio of 1:10.

-

For the lysine peptide, mix the peptide solution and 4-butylanisole solution to achieve a final peptide concentration of 0.5 mM and a 4-butylanisole-to-peptide molar ratio of 1:50.

-

Prepare reference controls containing the peptide and solvent (acetonitrile) without the test chemical.

-

Incubate all samples in the dark at 25°C for 24 hours.

-

-

HPLC Analysis:

-

Analyze the samples using a reverse-phase HPLC system with UV detection at 220 nm.

-

Quantify the peak area of the remaining cysteine and lysine peptides in both the 4-butylanisole-treated samples and the reference controls.

-

-

Data Analysis:

-

Calculate the percent peptide depletion for both cysteine and lysine using the following formula: Percent Depletion = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100

-

Calculate the mean percent depletion from triplicate measurements.

-

Classify the reactivity based on the mean cysteine and lysine depletion according to the OECD TG 442C prediction model.[12]

-

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a transgenic human keratinocyte cell line (HaCaT) to assess the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.[13]

Objective: To determine if 4-butylanisole induces the Keap1-Nrf2-ARE pathway in keratinocytes.

Materials:

-

KeratinoSens™ cell line

-

DMEM culture medium with supplements

-

4-Butylanisole

-

Dimethyl sulfoxide (DMSO)

-

Cinnamic aldehyde (positive control)

-

Luciferase assay substrate

-

MTT reagent (for cytotoxicity assessment)

-

96-well cell culture plates

-

Luminometer and spectrophotometer

Procedure:

-

Cell Culture:

-

Culture KeratinoSens™ cells in DMEM supplemented with 10% FBS and geneticin.

-

Seed 10,000 cells per well in 96-well plates and incubate for 24 hours.

-

-

Test Chemical Exposure:

-

Prepare a stock solution of 4-butylanisole in DMSO.

-

Perform serial dilutions in culture medium to obtain 12 final test concentrations (e.g., from 0.98 to 2000 µM). The final DMSO concentration should be 1%.

-

Prepare wells with solvent control (1% DMSO) and positive control (cinnamic aldehyde at various concentrations).

-

Replace the cell culture medium with the prepared test solutions and incubate for 48 hours. Prepare parallel plates for cytotoxicity assessment.

-

-

Luciferase Activity Measurement:

-

After incubation, wash the cells and lyse them.

-

Measure the luminescence in each well after adding the luciferase substrate using a luminometer.

-

-

Cytotoxicity Assessment (MTT Assay):

-

In the parallel plates, incubate the cells with MTT solution.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the solvent control.

-

Calculate cell viability relative to the solvent control.

-

A positive result is recorded if:

-

The luciferase induction is ≥ 1.5-fold.

-

The EC1.5 value (concentration at which induction reaches 1.5-fold) is < 1000 µM.

-

Cell viability is > 70% at the EC1.5 concentration.

-

These criteria are met in at least two of three independent runs.[14]

-

-

MTT Cytotoxicity Assay on HaCaT Cells

This assay assesses the effect of 4-butylanisole on the viability of human keratinocytes.

Objective: To determine the concentration of 4-butylanisole that reduces the viability of HaCaT cells by 50% (IC50).

Materials:

-

HaCaT cell line

-

DMEM culture medium with supplements

-

4-Butylanisole

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-butylanisole in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

-

Include untreated and solvent controls.

-

Replace the medium with the test solutions and incubate for a specified period (e.g., 24 or 48 hours).

-

-

MTT Assay:

-

Remove the treatment medium and add fresh medium containing MTT (e.g., 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Plot a dose-response curve (cell viability vs. concentration of 4-butylanisole).

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Mandatory Visualizations